molecular formula C12H19NO B13309108 Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- CAS No. 293743-26-7

Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-

Cat. No.: B13309108
CAS No.: 293743-26-7
M. Wt: 193.28 g/mol
InChI Key: DCTBFCRADOZWBX-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and a methoxy group is attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 4-methoxyaniline with 3-methyl-2-butanone. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-N-(3-methylbutan-2-yl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(3-methylbutan-2-yl)aniline is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the aniline moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents, while the 3-methylbutan-2-yl group provides steric hindrance, affecting its reactivity and interaction with other molecules .

Properties

CAS No.

293743-26-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3

InChI Key

DCTBFCRADOZWBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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